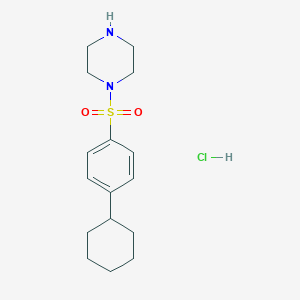

1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Synthesis Analysis

The synthesis of piperazine derivatives has seen recent developments. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

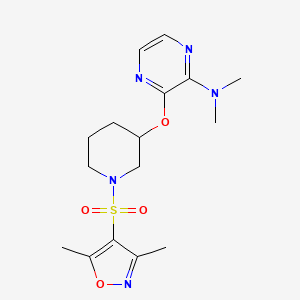

The molecular formula of “1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride” is C16H25ClN2O2S . The molecular weight is 344.90 .Chemical Reactions Analysis

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . A series of novel ® (-)-1- [(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Research on heterocyclic compounds, like 1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride, has shown their extensive bioactivity potential. The synthesis of multi-functional derivatives from related structures has been reported, evaluated for their inhibitory potential against enzymes like α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds have shown promise as inhibitors, suggesting their potential in drug discovery and development for diseases like type 2 diabetes and Alzheimer's (Abbasi et al., 2018).

Synthesis Methods

Synthetic methods for similar piperazine derivatives have been explored, providing insights into pharmaceutical intermediate production. These methods discuss the synthesis from various starting materials, offering a foundation for developing more efficient and effective synthesis routes for related compounds (Quan, 2006).

Potential Therapeutic and Diagnostic Applications

The exploration of novel analogues with reduced lipophilicity for therapeutic or diagnostic applications, like oncology, underscores the potential utility of such compounds. Modifying structural elements to enhance biological activity and reduce undesirable properties (e.g., high lipophilicity) illustrates the ongoing efforts to harness these compounds' benefits in medical applications (Abate et al., 2011).

Future Directions

Mechanism of Action

Target of Action

It is structurally related to piperazine, which is known to target parasites such as roundworms and pinworms .

Mode of Action

Piperazine, a structurally related compound, generally paralyzes parasites, allowing the host body to easily remove or expel the invading organism

Pharmacokinetics

It’s known that piperazine, upon entry into the systemic circulation, is partly oxidized and partly eliminated as an unchanged compound . This could potentially impact the bioavailability of 1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride, but more research is needed to confirm this.

Result of Action

As mentioned earlier, piperazine compounds mediate their anthelmintic action by generally paralyzing parasites

properties

IUPAC Name |

1-(4-cyclohexylphenyl)sulfonylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S.ClH/c19-21(20,18-12-10-17-11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h6-9,14,17H,1-5,10-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDMHMHCNQUEGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-5-oxo-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2773255.png)

![1-(6,7-Dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2773257.png)

![[4-(Propan-2-yloxy)pyridin-2-yl]methanamine](/img/structure/B2773258.png)

![N-{4-[5-(3-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2773265.png)

![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2773267.png)

![[2-(4-Methylphenoxy)-3-pyridinyl]methanol](/img/structure/B2773272.png)

![2-[6-Amino-3,5-dicyano-4-(4-phenylmethoxyphenyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2773273.png)

![Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2773277.png)